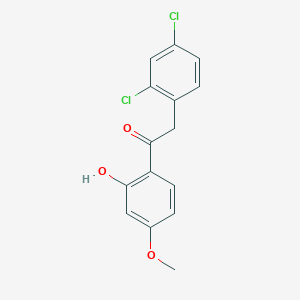
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンは、それぞれ異なる官能基で置換された2つの芳香環の存在を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンの合成は、通常、塩基性条件下で2,4-ジクロロベンズアルデヒドと2-ヒドロキシ-4-メトキシアセトフェノンを反応させることから始まります。この反応は、通常、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で行われ、混合物は完全な反応を確実にするために数時間還流されます。
工業的生産方法
工業的な設定では、この化合物の生産には、より効率的かつスケーラブルな方法が用いられる場合があります。一般的なアプローチの1つは、反応条件をより適切に制御し、より高い収率を達成できる連続フロー反応器の使用です。出発物質は反応器に連続的に供給され、生成物は出口で回収されます。
3. 化学反応の解析
反応の種類
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するように酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: ニトロ化には硝酸、臭素化には臭素などの試薬が一般的に使用されます。
形成される主な生成物
酸化: キノンやその他の酸化された誘導体。
還元: アルコールやその他の還元された形態。
置換: 使用される試薬に応じて、さまざまな置換された芳香族化合物。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-hydroxy-4-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のための構成単位として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: さまざまな疾患における潜在的な治療効果について研究されています。
工業: 特殊化学品や材料の生産に使用されています。
作用機序
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、化合物が使用される特定の用途や状況によって異なります。
類似化合物との比較
類似化合物
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシフェニル)エタノン: 第2の芳香環にメトキシ基がありません。
2-(2,4-ジクロロフェニル)-1-(4-メトキシフェニル)エタノン: 第2の芳香環にヒドロキシ基がありません。
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メチルフェニル)エタノン: 第2の芳香環にメトキシ基ではなくメチル基があります。
独自性
2-(2,4-ジクロロフェニル)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノンは、第2の芳香環にヒドロキシ基とメトキシ基の両方が存在することによって独自です。この官能基の組み合わせは、化合物の反応性と生物活性に影響を与える可能性があり、類似化合物とは異なるものになっています。
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-20-11-4-5-12(15(19)8-11)14(18)6-9-2-3-10(16)7-13(9)17/h2-5,7-8,19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCFLXIKFECSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-56-8 |
Source


|
| Record name | 2-(2,4-DICHLOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12030264.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12030265.png)



![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde](/img/structure/B12030304.png)

![N-[3-(4-Morpholinyl)propyl]-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12030318.png)

![2-Chloro-6-(4-chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12030329.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12030331.png)



